

# (2R)-Vildagliptin discovery and development history

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An In-depth Technical Guide to the Discovery and Development of (2S)-Vildagliptin

#### Introduction

Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Marketed under the brand name Galvus, among others, it is primarily used for the management of type 2 diabetes mellitus (T2DM).[1] The therapeutic efficacy of Vildagliptin lies in its ability to enhance the body's own mechanism of glucose control by preventing the degradation of incretin hormones.[2] It is important to note that the biologically active stereoisomer of Vildagliptin is the (2S)-enantiomer, which is the form used in the pharmaceutical product.[3] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of (2S)-Vildagliptin, tailored for researchers, scientists, and drug development professionals.

# **Discovery and Early Development**

The journey to Vildagliptin began with the discovery of the incretin hormone glucagon-like peptide-1 (GLP-1) and the recognition of its potential in treating T2DM.[4] A significant breakthrough occurred with the understanding that the enzyme dipeptidyl peptidase-4 (DPP-4) is responsible for the rapid inactivation of GLP-1.[4] This led to the hypothesis that inhibiting DPP-4 could prolong the action of endogenous GLP-1 and thus improve glycemic control.

The Sandoz/Novartis DPP-4 program was pivotal in the development of this class of drugs.[4] Initial research led to the discovery of DPP-728, which in 1999 provided the first proof-of-



concept in humans that a DPP-4 inhibitor could effectively manage glucose levels in patients with T2DM.[4] However, further research aimed to improve the binding kinetics of DPP-728. These efforts, led by Ed Villhauer and his colleagues, resulted in the discovery of Vildagliptin (initially coded as LAF237) in 1998.[4] Vildagliptin was engineered to have an attenuated dissociation rate from the DPP-4 enzyme, leading to prolonged inhibition.[4][5]

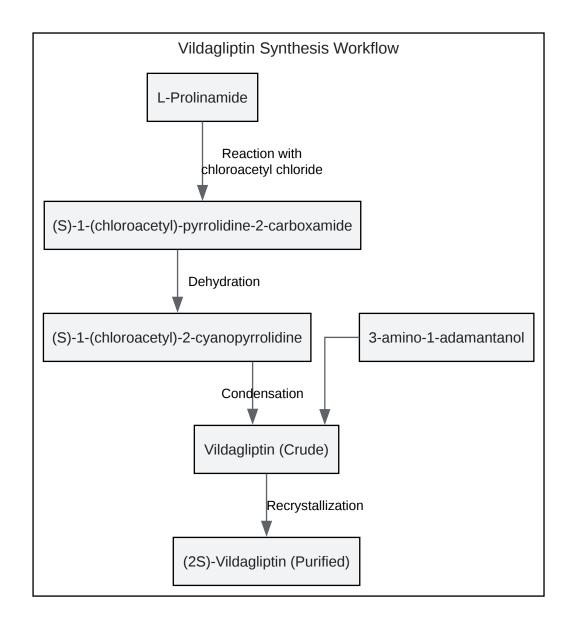
# Chemical Synthesis of (2S)-Vildagliptin

The synthesis of Vildagliptin is a multi-step process that requires careful control of stereochemistry to yield the desired (2S)-enantiomer, which possesses the biological activity.[3] [6] Several synthetic routes have been developed, with a common approach starting from L-proline or its derivatives.[7][8]

#### **General Synthetic Workflow**

A representative synthesis involves the reaction of a protected L-proline derivative with chloroacetyl chloride, followed by condensation with 3-amino-1-adamantanol.[9][10]





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A simplified workflow for the synthesis of (2S)-Vildagliptin.

# Experimental Protocol: Condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1adamantanol

The final key step in many synthetic routes to Vildagliptin is the condensation of the chloroacetylated pyrrolidine intermediate with 3-amino-1-adamantanol. The following is a generalized protocol based on common synthetic descriptions.



- Reactant Preparation: Dissolve (S)-1-(chloroacetyl)-2-cyanopyrrolidine and 3-amino-1-adamantanol in a suitable inert solvent, such as tetrahydrofuran (THF) or acetonitrile.
- Base Addition: Add a base, for example, potassium carbonate or another suitable inorganic or organic base, to the reaction mixture to act as a proton scavenger.
- Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by thin-layer chromatography (TLC) or highperformance liquid chromatography (HPLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mass to remove the inorganic salts.
- Extraction: Extract the filtrate with a suitable organic solvent, such as dichloromethane (DCM).
- Concentration: Concentrate the combined organic layers under reduced pressure to obtain the crude Vildagliptin product.
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final, high-purity (2S)-Vildagliptin.

#### **Mechanism of Action**

Vildagliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[11] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12]

By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP in the bloodstream.[2] This leads to several downstream effects that improve glycemic control in a glucose-dependent manner:[2][5]

Enhanced Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells
to release more insulin in response to elevated blood glucose levels, such as after a meal.
 [11]



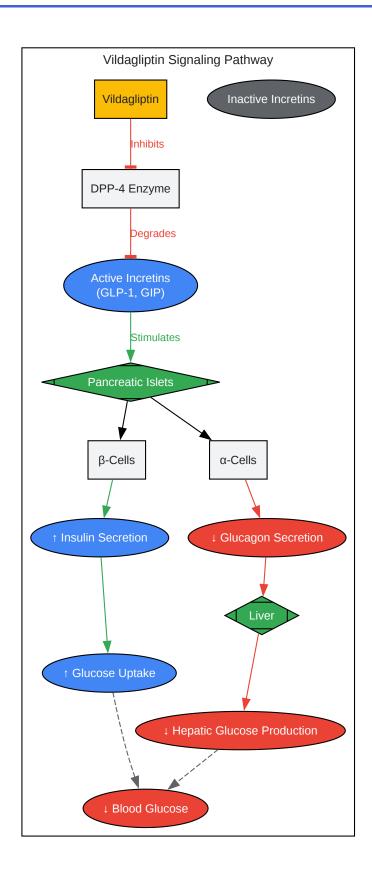




- Suppressed Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in hyperglycemic states.[2][13] This reduces hepatic glucose production.
- Improved Islet Cell Sensitivity: Vildagliptin has been shown to improve the sensitivity of both  $\alpha$  and  $\beta$ -cells to glucose.[4][14]

Because these actions are glucose-dependent, Vildagliptin has a low risk of causing hypoglycemia.[5]





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Mechanism of action of Vildagliptin in improving glycemic control.



# Structure-Activity Relationship (SAR)

The high potency and selectivity of Vildagliptin as a DPP-4 inhibitor are attributed to its specific molecular structure. The key structural features and their interactions with the DPP-4 active site are:

- Cyanopyrrolidine Moiety: This group binds to the S1 subsite of the DPP-4 enzyme.[15] The
  nitrile group is crucial for the interaction and covalent binding to the catalytic site of the
  enzyme.[5][15]
- Hydroxy Adamantyl Group: This bulky, lipophilic group interacts with the S2 subsite of DPP 4, contributing to the high affinity and selectivity of the molecule.[15]

The specific (2S) stereochemistry is essential for the correct orientation of these functional groups within the enzyme's active site, ensuring effective inhibition.[3]

# **Preclinical Development**

Before human trials, Vildagliptin underwent extensive preclinical evaluation in various in vitro and in vivo models. These studies demonstrated its efficacy and safety profile.

- In Vitro Studies: Confirmed the potent and selective inhibition of the DPP-4 enzyme.
- In Vivo Animal Studies: Studies in animal models of T2DM, such as obese Zucker rats, showed that Vildagliptin improved glycemia and augmented insulin secretion after an oral glucose challenge.[4] It was also shown to have beneficial effects on pancreatic beta-cell function, including increasing beta-cell production and inhibiting apoptosis.[16]



Parameter	Animal Model	Key Finding	Reference
Glycemic Control	Obese Zucker Rats	Improved glycemia and augmented insulin secretion after oral glucose.	[4]
Incretin Levels	High-fat diet-fed mice	Increased levels of active GLP-1 and GIP.	[4]
Beta-Cell Function	Preclinical models	Increased beta-cell production and inhibition of apoptosis.	[16]
Pancreatic Safety	Rodents (rats and mice)	No evidence of pancreatitis at doses ~200 times the human exposure.	[17]

# **Clinical Development**

The clinical development program for Vildagliptin has been extensive, evaluating its efficacy and safety as both monotherapy and in combination with other antidiabetic agents across a broad range of patients with T2DM.[14][18][19]

### **Monotherapy Trials**

Clinical trials of Vildagliptin as a monotherapy demonstrated clinically meaningful reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.[13][18][20]



Trial Phase / Duration	Patient Population	Vildagliptin Dose	Mean Change in HbA1c from Baseline	Mean Change in FPG from Baseline	Reference
Phase III / 24 weeks	Drug-naïve T2DM	50 mg once daily	-0.5%	-14.4 mg/dL	[13]
Phase III / 24 weeks	Drug-naïve T2DM	50 mg twice daily	-0.5%	-14.4 mg/dL	[13]
Phase III / 24 weeks	Drug-naïve T2DM	100 mg once daily	-0.6%	-18.0 mg/dL	[13]
Pooled Data	Drug-naïve T2DM	100 mg daily	-0.7% to -2.1% (depending on baseline HbA1c)	N/A	[4]

# **Combination Therapy Trials**

Vildagliptin has shown significant efficacy when used as an add-on therapy for patients inadequately controlled on other oral antidiabetic drugs.[16][18]



Combinatio n Agent	Trial Duration	Vildagliptin Dose	Mean Change in HbA1c from Baseline	Key Compariso n	Reference
Metformin	24 weeks	50 mg twice daily	-1.1%	Significantly greater reduction than metformin alone.	[18]
Pioglitazone	24 weeks	50 mg twice daily	-0.9%	Comparable to add-on pioglitazone (-1.0%) but without weight gain.	[18]
α-glucosidase inhibitor	12 weeks	50 mg twice daily	Statistically significant reduction vs. placebo.	Vildagliptin significantly reduced FBG, PPG, and HbA1c levels.	[21]
Metformin (Initial Combo)	N/A	50 mg twice daily	-1.9%	Robust reduction in drug-naïve patients.	[18]

## **Safety and Tolerability**

Across numerous clinical trials and post-marketing surveillance, Vildagliptin has demonstrated a favorable safety and tolerability profile.[17] The overall incidence of adverse events is similar to that of placebo.[17] Notably, treatment with Vildagliptin is associated with:

• Low risk of hypoglycemia: Due to its glucose-dependent mechanism of action.[5][17]



- Weight neutrality: Vildagliptin does not typically cause weight gain, which is a significant advantage in the management of T2DM.[17][18]
- Cardiovascular Safety: Meta-analyses of a large number of patients have indicated that
   Vildagliptin does not increase cardiovascular risk.[13]

#### Conclusion

The discovery and development of (2S)-Vildagliptin represent a significant advancement in the treatment of type 2 diabetes mellitus, stemming from a deep understanding of the incretin system. From the initial proof-of-concept with DPP-728 to the refined pharmacology of Vildagliptin, its development journey highlights a successful, target-based approach to drug design.[4][19] Through extensive preclinical and clinical evaluation, Vildagliptin has been established as an effective and well-tolerated therapeutic option, offering robust glycemic control with a low risk of hypoglycemia and no weight gain, both as a monotherapy and in combination with other antidiabetic agents.[17][18][20]

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